6-Bromohexanoic acid

Gene Therapy Non-viral Vectors Polyethylenimine (PEI) Modification

6-Bromohexanoic acid (4224-70-8) outperforms analogs where it matters. Its 6‑carbon chain boosts gene‑delivery transfection up to 5‑fold—a gain unattainable with shorter (bromoacetic) or longer (10‑bromodecanoic) linkers. Unlike 4‑/5‑carbon homologs that cyclize to lactones, it yields oligomeric/polymeric structures on resin supports, making it the definitive choice for polymer‑supported synthesis. The terminal bromine enables efficient orthogonal alkylation; the carboxylic acid handle allows subsequent amidation or esterification for precise drug‑conjugate assembly. It also forms well‑ordered monolayers on metal oxides with distinct desorption dynamics. Ideal for PROTAC linker construction, biomaterial engineering, and advanced surface modification.

Molecular Formula C6H11BrO2
Molecular Weight 195.05 g/mol
CAS No. 4224-70-8
Cat. No. B134931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromohexanoic acid
CAS4224-70-8
Synonyms6-Bromocaproic Acid;  ω-Bromohexanoic Αcid; 
Molecular FormulaC6H11BrO2
Molecular Weight195.05 g/mol
Structural Identifiers
SMILESC(CCC(=O)O)CCBr
InChIInChI=1S/C6H11BrO2/c7-5-3-1-2-4-6(8)9/h1-5H2,(H,8,9)
InChIKeyNVRVNSHHLPQGCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromohexanoic Acid (CAS 4224-70-8) Procurement Guide: Key Physical and Chemical Properties


6-Bromohexanoic acid (CAS 4224-70-8) is an ω-bromo carboxylic acid with the molecular formula C₆H₁₁BrO₂ and a molecular weight of 195.05 g/mol . It consists of a six-carbon alkyl chain terminated by a bromine atom at one end and a carboxylic acid group at the other, classifying it as an organobromine compound and a bifunctional building block for organic synthesis [1]. The compound is typically available as a white to slightly beige crystalline solid or powder with a melting point of 32–35 °C and a boiling point of 165–170 °C at 20 mmHg . Its purity is generally specified at ≥97–98%, and it is soluble in methanol . These physicochemical parameters are critical for handling, storage, and ensuring consistency in synthetic applications.

Why 6-Bromohexanoic Acid Cannot Be Readily Substituted: A Comparative Analysis for Procurement Decisions


The selection of an ω-haloalkanoic acid is not trivial; subtle variations in halogen type or chain length critically alter reactivity, selectivity, and final product properties in downstream applications. For instance, while 6-chlorohexanoic acid might be considered a cost-saving alternative, its significantly lower leaving group ability compared to bromine renders it ineffective or drastically slower in many nucleophilic substitution reactions [1]. Conversely, extending the chain to 8-bromooctanoic acid or shortening it to 5-bromovaleric acid shifts the balance between intra- and intermolecular reactions, as well as the hydrophobic character of the final conjugate, which is a critical parameter in drug delivery and surface modification [2][3]. The quantitative evidence presented in Section 3 demonstrates these precise points of differentiation, confirming that 6-bromohexanoic acid occupies a specific, performance-defined niche that cannot be assumed for its nearest structural analogs.

Quantitative Performance Evidence: 6-Bromohexanoic Acid vs. Structural Analogs in Key Applications


Enhanced Transfection Efficiency in Gene Delivery: 6-Bromohexanoic Acid vs. Other Alkylcarboxylate Linkers

When used to alkylate polyethylenimine (PEI) for gene delivery, 6-bromohexanoic acid provided a superior balance of hydrophobicity and charge, leading to significantly higher transfection efficiency compared to shorter, longer, or non-halogenated linkers [1]. This specific chain length is critical for optimal endosomal escape and DNA binding.

Gene Therapy Non-viral Vectors Polyethylenimine (PEI) Modification

Balancing Oligomerization vs. Lactonization in Polymer-Supported Reactions: 6-Bromohexanoic Acid vs. 4-, 5-, 8-, and 11-Bromo Analogs

The chain length of ω-bromoalkylcarboxylic acids dictates whether intramolecular cyclization (lactone formation) or intermolecular polymerization (oligomerization) dominates on solid supports [1]. 4- and 5-carbon analogs primarily form lactones, whereas 6-bromohexanoic acid yields mainly oligomers on macroporous resins, offering a distinct synthetic pathway.

Polymer Chemistry Solid-Phase Synthesis Macrocycle Synthesis

Improved Lipophilicity and Subsequent Peptide Conjugation in Non-Viral Vectors

6-Bromohexanoic acid is specifically utilized to introduce a hydrophobic alkyl chain onto PEI, a necessary step for creating effective gene delivery vectors [1]. This modification increases lipophilicity, which is crucial for membrane interactions, and provides a functional handle for further conjugation with targeting peptides, a capability not present with non-halogenated or differently substituted analogs.

Bioconjugation Gene Delivery Peptide Synthesis

Controlled Surface Ordering and Displacement in Self-Assembled Monolayers

6-Bromohexanoic acid (Br6A) forms ordered monolayers on TiO2 surfaces, but its adsorption and retention are distinct from longer-chain n-alkanoic acids [1]. While its Langmuir adsorption is well-modeled (formation constants of 10³–10⁴ M⁻¹), its net adsorption rate is slower due to non-negligible desorption, and it is displaced from mixed monolayers by longer-chain acids like n-heneicosanoic acid (21A) when ordering is induced.

Surface Science Self-Assembled Monolayers (SAMs) Materials Chemistry

Structural Chain Length Required for Cholesterol Derivative Synthesis

In the synthesis of novel cholesterol-based monomers for liquid crystal polymers, a homologous series of ω-bromo acids (4-bromobutyric, 5-bromovaleric, and 6-bromohexanoic) were each used for an epoxy ring-opening reaction to introduce a flexible spacer chain [1]. The resulting monomers exhibited distinct properties based on the spacer length, confirming that each chain length leads to a unique final product and that they are not functionally interchangeable.

Medicinal Chemistry Liquid Crystals Polymer Synthesis

Optimal Application Scenarios for 6-Bromohexanoic Acid Based on Quantitative Evidence


Optimizing Non-Viral Gene Delivery Vectors

For researchers developing non-viral gene delivery systems based on PEI or similar polycations, 6-bromohexanoic acid is the preferred alkylation agent to enhance transfection efficiency [1]. As demonstrated in direct comparative studies, its 6-carbon chain length provides a superior balance of hydrophobicity, increasing efficiency up to 5-fold over unmodified PEI, a performance gain not achieved with shorter (bromoacetic) or longer (10-bromodecanoic) linkers [1]. This application scenario is critical for maximizing the performance of gene therapies and transfection reagents.

Precise Solid-Phase Synthesis of Oligomeric Scaffolds

In polymer-supported synthesis, 6-bromohexanoic acid is the reagent of choice when the goal is to produce oligomeric or polymeric structures rather than small-ring lactones [2]. The quantitative evidence shows that 4- and 5-carbon analogs predominantly undergo intramolecular cyclization to form lactones, while 6-bromohexanoic acid on macroporous resins mainly yields oligomers [2]. This distinct pathway is essential for creating polymeric linkers, scaffolds, and materials with higher molecular weight and different physical properties.

Multi-Step Bioconjugation for Targeted Therapeutics

When a synthetic strategy requires the orthogonal, two-step introduction of a hydrophobic spacer followed by a functional group (e.g., an amine or peptide), 6-bromohexanoic acid is the optimal starting material [3]. Its superior bromine leaving group enables efficient alkylation of amines (e.g., on PEI), and the resulting terminal carboxylic acid provides a handle for subsequent amidation or esterification reactions [3]. This capability is particularly valuable in the synthesis of targeted drug conjugates and advanced biomaterials, where precise spatial and chemical control is required.

Surface Functionalization Requiring Intermediate Chain Length SAMs

For the functionalization of metal oxide surfaces like TiO2, 6-bromohexanoic acid provides a specific chain length that results in well-defined, ordered monolayers with distinct kinetic and thermodynamic behavior [4]. The evidence demonstrates that its adsorption and desorption dynamics differ from both shorter and longer alkanoic acids, and it is displaceable by longer-chain analogs in mixed monolayers [4]. This makes it suitable for creating dynamic surface coatings or as a component in mixed monolayers where its specific chain length dictates the interfacial properties of the material.

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